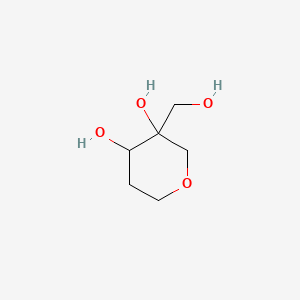![molecular formula C14H24N2Si B13458474 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is an organosilicon compound characterized by the presence of a pyrazole ring substituted with a tris(propan-2-yl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole typically involves the reaction of 1H-pyrazole with a suitable silylating agent. One common method is the use of tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield a silyl ether, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins.
Comparación Con Compuestos Similares
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-imidazole
- 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-triazole
Uniqueness: 1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H24N2Si |
|---|---|
Peso molecular |
248.44 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-(2-pyrazol-1-ylethynyl)silane |
InChI |
InChI=1S/C14H24N2Si/c1-12(2)17(13(3)4,14(5)6)11-10-16-9-7-8-15-16/h7-9,12-14H,1-6H3 |
Clave InChI |
FBSDNCBAKRFNNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CN1C=CC=N1)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
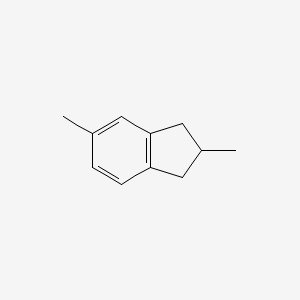
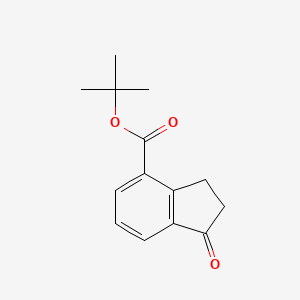
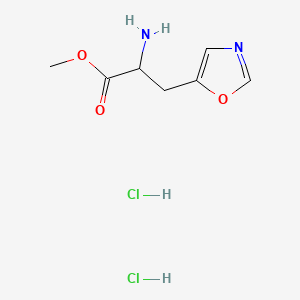

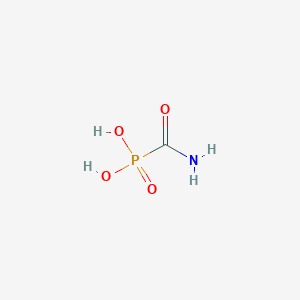


![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
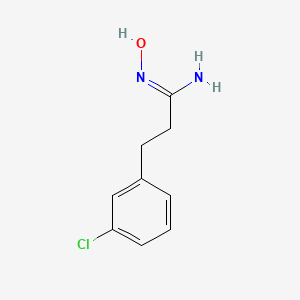
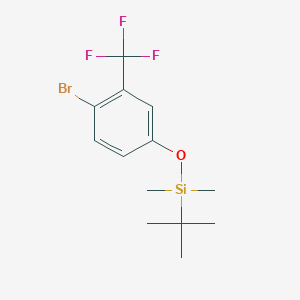
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
